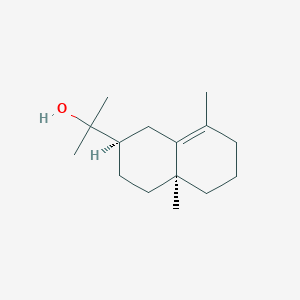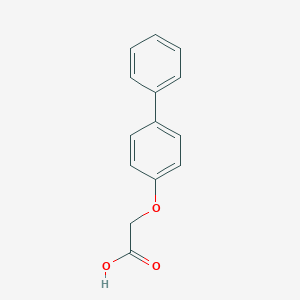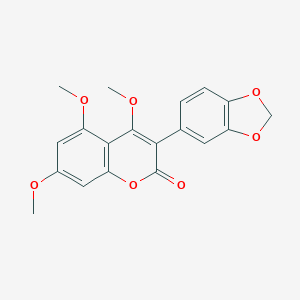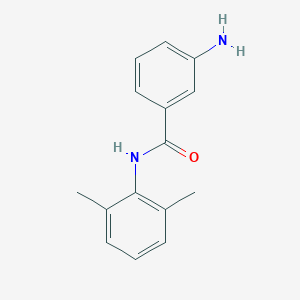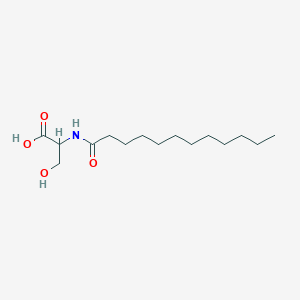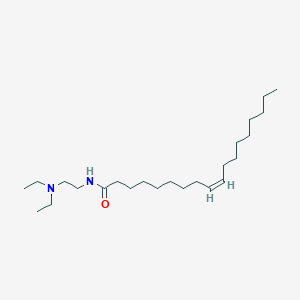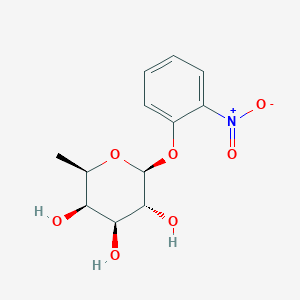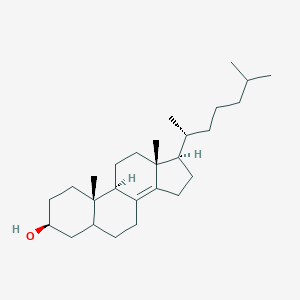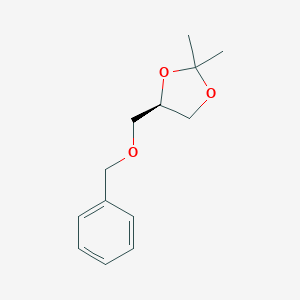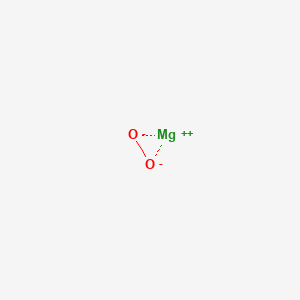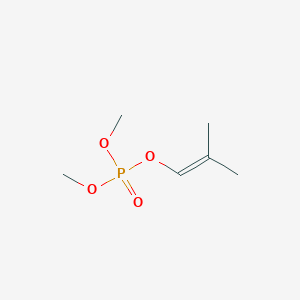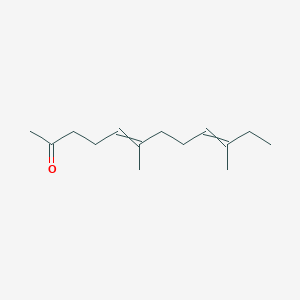
5,9-Dodecadien-2-one, 6,10-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,9-Dodecadien-2-one, 6,10-dimethyl-, also known as Grandlure II, is a pheromone that is produced by female beetles of the species Monochamus alternatus. This pheromone plays a crucial role in the mating behavior of these beetles, as it attracts male beetles towards the female beetles for mating. The chemical structure of Grandlure II consists of a dodecadienone ring with two methyl groups at positions 6 and 10.
Wirkmechanismus
The mechanism of action of 5,9-Dodecadien-2-one, 6,10-dimethyl- II involves the activation of olfactory receptors in the antennae of male beetles. The pheromone is detected by specific receptors, which trigger a series of biochemical events that ultimately lead to the male beetle being attracted towards the source of the pheromone.
Biochemische Und Physiologische Effekte
5,9-Dodecadien-2-one, 6,10-dimethyl- II has been found to have no significant biochemical or physiological effects on either male or female beetles. The pheromone is only involved in the behavioral response of male beetles towards female beetles.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5,9-Dodecadien-2-one, 6,10-dimethyl- II in lab experiments has several advantages, including its high purity and specificity for the target species. However, the pheromone is relatively expensive to produce and may not be readily available in large quantities. Additionally, the use of 5,9-Dodecadien-2-one, 6,10-dimethyl- II may not be feasible for certain experiments that require a more complex or diverse set of chemical cues.
Zukünftige Richtungen
There are several potential future directions for research on 5,9-Dodecadien-2-one, 6,10-dimethyl- II. One avenue of research could involve the development of more efficient and cost-effective synthesis methods for the pheromone. Another area of research could involve the identification and characterization of the olfactory receptors that are involved in the detection of 5,9-Dodecadien-2-one, 6,10-dimethyl- II. This could lead to the development of more selective and effective pest management strategies. Finally, research could also focus on the potential use of 5,9-Dodecadien-2-one, 6,10-dimethyl- II in enhancing the mating behavior of other beetle species, which could have implications for conservation efforts.
Synthesemethoden
The synthesis of 5,9-Dodecadien-2-one, 6,10-dimethyl- II involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the preparation of the starting material, which is 6,10-dimethyl-5-undecen-2-one. This is achieved through the reaction of 6-methyl-5-hepten-2-one with ethylmagnesium bromide, followed by the addition of methylmagnesium bromide. The resulting compound is then subjected to a Wittig reaction with an aldehyde to produce the dodecadienone ring.
Wissenschaftliche Forschungsanwendungen
5,9-Dodecadien-2-one, 6,10-dimethyl- II has been extensively studied for its potential use in pest management strategies. The pheromone has been found to be highly effective in attracting male beetles of the species Monochamus alternatus, making it a promising candidate for use in traps and lures for monitoring and controlling beetle populations. Additionally, 5,9-Dodecadien-2-one, 6,10-dimethyl- II has also been studied for its potential use in enhancing the mating behavior of captive beetles, which could aid in the conservation of endangered beetle species.
Eigenschaften
CAS-Nummer |
13125-74-1 |
|---|---|
Produktname |
5,9-Dodecadien-2-one, 6,10-dimethyl- |
Molekularformel |
C14H24O |
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
6,10-dimethyldodeca-5,9-dien-2-one |
InChI |
InChI=1S/C14H24O/c1-5-12(2)8-6-9-13(3)10-7-11-14(4)15/h8,10H,5-7,9,11H2,1-4H3 |
InChI-Schlüssel |
HSRQHSFPIKREMB-SDCOAONHSA-N |
Isomerische SMILES |
CC/C(=C/CC/C(=C/CCC(=O)C)/C)/C |
SMILES |
CCC(=CCCC(=CCCC(=O)C)C)C |
Kanonische SMILES |
CCC(=CCCC(=CCCC(=O)C)C)C |
Andere CAS-Nummern |
13125-74-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






